molecular formula C13H17BrN2O3S2 B5073369 4-bromo-N-methyl-N-(2-oxo-2-thiomorpholin-4-ylethyl)benzenesulfonamide

4-bromo-N-methyl-N-(2-oxo-2-thiomorpholin-4-ylethyl)benzenesulfonamide

Cat. No.: B5073369
M. Wt: 393.3 g/mol
InChI Key: GXRFMJZBUYJOQV-UHFFFAOYSA-N
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Description

4-bromo-N-methyl-N-(2-oxo-2-thiomorpholin-4-ylethyl)benzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a methyl group, and a thiomorpholine ring, which contribute to its unique chemical properties.

Properties

IUPAC Name

4-bromo-N-methyl-N-(2-oxo-2-thiomorpholin-4-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O3S2/c1-15(10-13(17)16-6-8-20-9-7-16)21(18,19)12-4-2-11(14)3-5-12/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRFMJZBUYJOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCSCC1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-methyl-N-(2-oxo-2-thiomorpholin-4-ylethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiomorpholine ring. This can be achieved through the reaction of a suitable amine with sulfur and formaldehyde. The resulting thiomorpholine is then reacted with a brominated benzene derivative under controlled conditions to introduce the bromine atom. Finally, the sulfonamide group is introduced through a reaction with a sulfonyl chloride compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-methyl-N-(2-oxo-2-thiomorpholin-4-ylethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

4-bromo-N-methyl-N-(2-oxo-2-thiomorpholin-4-ylethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-methyl-N-(2-oxo-2-thiomorpholin-4-ylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and thiomorpholine ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-methoxy-N,2-dimethylbenzamide: Similar in structure but with a methoxy group instead of the thiomorpholine ring.

    4-bromo-2-((E)-{[2-(cyclohexylamino)carbonyl]anilino}(oxo)acetyl)hydrazono)methyl)phenyl 4-methoxybenzoate: Contains a bromine atom and a complex hydrazone structure.

Uniqueness

The presence of the thiomorpholine ring in 4-bromo-N-methyl-N-(2-oxo-2-thiomorpholin-4-ylethyl)benzenesulfonamide distinguishes it from other similar compounds.

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